5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside
5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside
5-bromo-4-chloro-3-indolyl beta-D-glucoside is an indolyl carbohydrate that is the beta-D-glucoside of 3-hydroxy-1H-indole in which the indole moiety is substituted at positions 4 and 5 by chlorine and bromine, respectively. It is used to test for the presence of an enzyme, beta-glucosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product. It has a role as a chromogenic compound. It is an indolyl carbohydrate, an organobromine compound, an organochlorine compound, a D-aldohexose derivative and a beta-D-glucoside. It derives from an indoxyl.
Brand Name:
Vulcanchem
CAS No.:
15548-60-4
VCID:
VC0099630
InChI:
InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11-,12+,13-,14-/m1/s1
SMILES:
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br
Molecular Formula:
C14H15BrClNO6
Molecular Weight:
408.63 g/mol
5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside
CAS No.: 15548-60-4
Main Products
VCID: VC0099630
Molecular Formula: C14H15BrClNO6
Molecular Weight: 408.63 g/mol
CAS No. | 15548-60-4 |
---|---|
Product Name | 5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside |
Molecular Formula | C14H15BrClNO6 |
Molecular Weight | 408.63 g/mol |
IUPAC Name | (2S,3R,4S,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11-,12+,13-,14-/m1/s1 |
Standard InChIKey | OPIFSICVWOWJMJ-LNNRFACYSA-N |
Isomeric SMILES | C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)Br |
SMILES | C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br |
Canonical SMILES | C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br |
Description | 5-bromo-4-chloro-3-indolyl beta-D-glucoside is an indolyl carbohydrate that is the beta-D-glucoside of 3-hydroxy-1H-indole in which the indole moiety is substituted at positions 4 and 5 by chlorine and bromine, respectively. It is used to test for the presence of an enzyme, beta-glucosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product. It has a role as a chromogenic compound. It is an indolyl carbohydrate, an organobromine compound, an organochlorine compound, a D-aldohexose derivative and a beta-D-glucoside. It derives from an indoxyl. |
Synonyms | 5-Br-4-Cl-3-indoxyl-alpha-D-glucoside 5-bromo-4-chloro-3-indolyl-beta-glucoside 5-bromo-4-chloro-3-indoxylglucoside |
PubChem Compound | 84982 |
Last Modified | Nov 11 2021 |
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